molecular formula C20H15ClN2O4S B385675 4-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine CAS No. 720673-23-4

4-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine

Cat. No. B385675
CAS RN: 720673-23-4
M. Wt: 414.9g/mol
InChI Key: VPZHMIIZXUOVRW-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is also known as BCF-350 or BCF-312, and it belongs to the class of oxazoles.

Mechanism of Action

The mechanism of action of BCF-350 is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in various cellular processes. In cancer cells, BCF-350 has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. In material science, BCF-350 has been used as a building block for the synthesis of materials with unique properties, such as fluorescent properties and self-assembly.
Biochemical and physiological effects:
BCF-350 has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, BCF-350 has been shown to inhibit cell growth and induce apoptosis, or programmed cell death. In material science, BCF-350 has been used to create materials with unique properties, such as fluorescent properties and self-assembly. In biochemistry, BCF-350 has been used as a tool for studying protein-protein interactions.

Advantages and Limitations for Lab Experiments

The advantages of using BCF-350 in lab experiments include its potential as a building block for the synthesis of novel materials and its potential as a tool for studying protein-protein interactions. The limitations of using BCF-350 in lab experiments include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on BCF-350. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of BCF-350 and its potential as a tool for studying protein-protein interactions.

Synthesis Methods

The synthesis of BCF-350 involves the reaction of 4-chlorobenzylamine, furfural, and benzenesulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxazole ring. The final product is obtained after purification using chromatography techniques.

Scientific Research Applications

BCF-350 has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, BCF-350 has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, BCF-350 has been used as a building block for the synthesis of novel materials with unique properties. In biochemistry, BCF-350 has been studied for its potential as a tool for studying protein-protein interactions.

properties

IUPAC Name

4-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4S/c21-15-10-8-14(9-11-15)13-22-19-20(23-18(27-19)17-7-4-12-26-17)28(24,25)16-5-2-1-3-6-16/h1-12,22H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZHMIIZXUOVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine

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